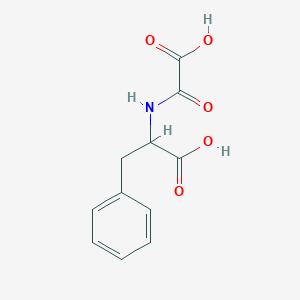
2-(Carboxyformamido)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxyformamido compounds are a class of organic compounds that contain a carboxylic acid group and a formamido group . They are often used in the synthesis of various pharmaceuticals and have been studied for their potential medical applications .
Synthesis Analysis
The synthesis of carboxyformamido compounds often involves the reaction of carboxylic acids with formamide derivatives . The reaction conditions and catalysts used can vary depending on the specific compounds involved .Molecular Structure Analysis
The molecular structure of carboxyformamido compounds can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Carboxylic acids, which are part of carboxyformamido compounds, can undergo a variety of reactions including esterification, reduction, and decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxyformamido compounds can be predicted using various computational methods. These properties include solubility, stability, and reactivity .Applications De Recherche Scientifique
Isolation from Natural Sources
2-(Carboxyformamido)-3-phenylpropanoic acid derivatives, similar to compounds isolated from Ephedra sinica, have been studied for their natural occurrence and structural elucidation. These derivatives are typically isolated using sophisticated techniques like NMR and HRESIMS, and their structures are identified through in-depth spectroscopic analysis (Zhang et al., 2016).
Role in Antifungal Peptides
In the realm of antifungal agents, derivatives of this compound have been computationally studied. These derivatives are crucial in the design and understanding of new antifungal tripeptides, demonstrating their potential in drug design, especially due to their calculated reactivity descriptors and bioactivity scores (Flores-Holguín et al., 2019).
Synthetic Applications
Synthetic methodologies involving this compound derivatives have been developed for preparing dipeptides. These methods emphasize ecological and green chemistry approaches, highlighting the compound's utility in sustainable chemical synthesis (Ezawa et al., 2017).
Pharmaceutical Research
This compound has also been explored in the synthesis of new pharmacophores for anticancer agents. Derivatives of this compound have been evaluated for their cytotoxicity against human cancer cell lines, marking their significance in the development of new anticancer drugs (Kumar et al., 2009).
Activation of Receptors
In the field of metabolic regulation, derivatives of this compound have been studied for their role as activators of human peroxisome proliferator activated receptors. This research is instrumental in understanding metabolic disorders such as dyslipidemia, obesity, and diabetes (Nomura et al., 2003).
Inhibition Studies
Additionally, it has been used in studies related to enzyme inhibition, providing insights into biochemical processes and potential therapeutic applications (Galardy & Kortylewicz, 1984).
Synthetic Biology
There's also research on its artificial biosynthesis in microorganisms, which is crucial for producing phenylpropanoic acids from simple carbon sources. This approach is significant for pharmaceutical applications and food ingredients (Kang et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(oxaloamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-9(11(16)17)12-8(10(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQWGBCNOHBNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
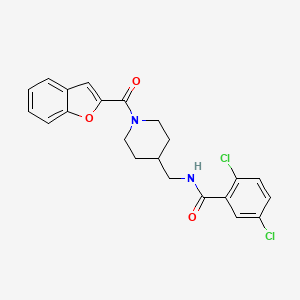


![1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2465117.png)
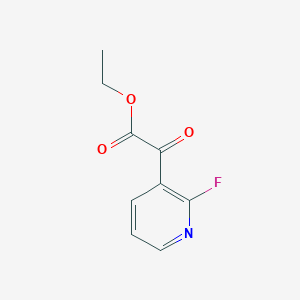
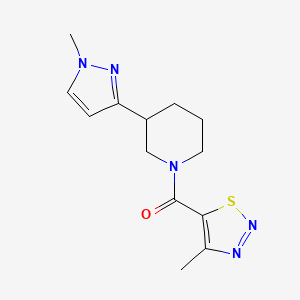
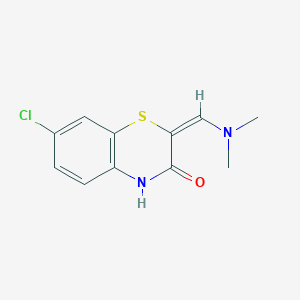
![N-[3-(4-Fluoro-N-methylanilino)propyl]but-2-ynamide](/img/structure/B2465122.png)
![Pyridin-3-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2465123.png)
![{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2465127.png)
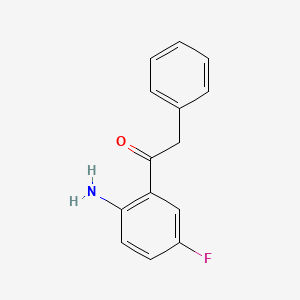
![N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline](/img/structure/B2465132.png)

